Thioridazine chemical properties and stability
Thioridazine chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Thioridazine
Introduction
Thioridazine is a first-generation antipsychotic agent belonging to the phenothiazine class of drugs.[1] Structurally, it is a phenothiazine derivative characterized by a methylsulfanyl substituent at the 2-position and a (1-methylpiperidin-2-yl)ethyl group at the N-10 position.[2] Historically used for the treatment of schizophrenia and other psychotic disorders, its application has been significantly reduced due to concerns about cardiac arrhythmias.[1][3] Nevertheless, its complex pharmacology and chemical characteristics continue to be of interest to researchers and drug development professionals. This guide provides a detailed overview of the core chemical properties and stability profile of thioridazine.
Chemical and Physical Properties
The fundamental physicochemical properties of thioridazine and its commonly used hydrochloride salt are summarized below. These parameters are crucial for understanding its behavior in both biological and pharmaceutical contexts.
Table 1: Core Chemical Properties of Thioridazine and Thioridazine Hydrochloride
| Property | Thioridazine | Thioridazine Hydrochloride |
| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine[2] | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride[4] |
| Synonyms | Mellaril, Sonapax, Thioridazin[5] | Mellaril Hydrochloride, Thioridazine HCl[6] |
| CAS Number | 50-52-2[1] | 130-61-0[4] |
| Molecular Formula | C₂₁H₂₆N₂S₂[2][5] | C₂₁H₂₇ClN₂S₂[4] |
| Molecular Weight | 370.57 g/mol [5][7] | 407.04 g/mol [4] |
| Appearance | Colorless crystals or white to slightly yellow granular powder[2][8][9] | Yellow crystalline powder |
| Melting Point | 72-74 °C[7] | ~135-140 °C[10] |
| Boiling Point | 230 °C at 0.02 mm Hg[2][7] | ~400 °C[10] |
| pKa | 9.5 (at 25 °C)[2][7] | Not applicable |
| LogP | 5.9[2][11] | Not applicable |
Table 2: Solubility Profile
| Solvent | Thioridazine Base | Thioridazine Hydrochloride |
| Water | Practically insoluble (1.113 mg/L at 22.5 °C)[7][9] | Sparingly soluble; 100 mg/mL (requires sonication)[12] |
| Methanol | Freely soluble[7] | Soluble |
| Ethanol (96%) | Soluble[7] | Soluble |
| Methylene Chloride | Very soluble[7] | Not specified |
| Chloroform | Not specified | Soluble[10] |
| DMSO | Not specified | Soluble (≥ 45 mg/mL)[10][12] |
| Benzene | Not specified | Slightly soluble[2] |
Stability and Degradation
The stability of thioridazine is a critical factor influencing its shelf-life, formulation, and analytical assessment. It is susceptible to degradation under several conditions, primarily through oxidation and photodegradation.
Light Sensitivity
Thioridazine and its metabolites are known to be sensitive to light.[13] The hydrochloride salt darkens upon exposure to light.[2] This photodegradation can significantly affect the accuracy of analytical results, making it imperative to conduct assays under light-protected conditions.[13] The sensitivity to light is most pronounced in acidic media.[13] Studies have shown that exposure to UV light (at 254 nm and 366 nm) causes degradation of thioridazine enantiomers.[14]
pH and Solvent Effects
The degradation of thioridazine is influenced by the pH and the solvent used. In acidic media, its sensitivity to light increases.[13] While the enantiomers are generally stable across varying pH, temperature, and ionic strengths in solution, solubility issues can arise, particularly at a pH of 8.5.[14][15] Furthermore, some compounds may be readily oxidized by peroxide-containing solvents.[13]
Metabolic and Chemical Degradation Pathways
Thioridazine is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system, specifically CYP2D6, CYP1A2, and CYP3A4.[16][17] The primary degradation pathway involves the oxidation of the sulfur atoms in the phenothiazine ring system and the side chain.[18]
The main metabolites include:
-
Mesoridazine (Thioridazine 2-sulfoxide): An active metabolite formed by S-oxidation of the thiomethyl group on the phenothiazine ring.[16][18]
-
Sulforidazine (Thioridazine 2-sulfone): A further oxidation product of mesoridazine, also pharmacologically active.[6][18]
-
Thioridazine 5-sulfoxide: Formed by oxidation of the sulfur atom within the phenothiazine ring.[6][16]
These oxidative transformations are not only metabolic but can also represent the primary chemical degradation pathways under oxidative stress conditions.
Caption: Metabolic and degradation pathway of Thioridazine.
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[19][20] While specific protocols for thioridazine are not detailed in the provided results, a general methodology involves subjecting the drug to a variety of harsh conditions.[19]
-
Objective: To generate degradation products and identify potential degradation pathways.[20]
-
Typical Stress Conditions:
-
Acid/Alkali Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. If no degradation is observed, the strength of the acid/alkali and the duration may be increased.[20]
-
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 1% H₂O₂) at room temperature.[19]
-
Thermal Degradation: Exposing the solid drug substance to high temperatures, often in increments of 10°C above the accelerated stability testing temperature.[20]
-
Photolysis: Exposing the drug substance to UV and visible light to assess photosensitivity, as mandated by ICH guidelines.[20]
-
-
Analysis: The stressed samples are then analyzed by a stability-indicating method, typically HPLC, to separate the parent drug from its degradation products.
Enantioselective HPLC Method for Thioridazine 2-Sulfoxide
A high-performance liquid chromatography (HPLC) method has been described for the separation and analysis of thioridazine 2-sulfoxide (THD 2-SO) enantiomers to study its degradation and epimerization.[15]
-
Sample Preparation: Liquid-liquid extraction from human plasma using diethyl ether.[15]
-
Chromatographic System:
-
Application: This method was validated and used to study the stability of the enantiomers under various conditions of temperature, pH, ionic strength, and light exposure.[15]
Spectrophotometric Analysis
Simple and rapid spectrophotometric methods have also been developed for the determination of thioridazine hydrochloride in pharmaceutical formulations and biological fluids.[21][22]
-
Oxidation-Based Method: This method involves the oxidation of thioridazine with an excess of a known concentration of potassium permanganate (KMnO₄) in an acidic medium. The unreacted oxidant is then determined by measuring the decrease in absorbance of a dye like indigo carmine.[21]
-
Ion-Pair Complex Formation: This technique is based on the formation of a colored ion-pair complex between thioridazine and an acidic sulphonphthalein dye, such as bromocresol green (BCG) or bromocresol purple (BCP), at a controlled acidic pH.[21] The resulting complex is extracted into an organic solvent (e.g., methylene chloride) and its absorbance is measured at the corresponding λₘₐₓ.[21]
References
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